4-hydroxy-N-(4-methoxybenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
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Overview
Description
This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines are often used in medicinal chemistry due to their bioactive properties . The compound also contains a phenylsulfonyl group, a methoxybenzyl group, and a carboxamide group, which could contribute to its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinoline core, with the phenylsulfonyl, methoxybenzyl, and carboxamide groups attached at specific positions. The exact 3D structure would depend on the specific locations of these groups on the quinoline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the overall size and shape of the molecule, and the specific functional groups present .Scientific Research Applications
Carbonic Anhydrase Inhibition
Compounds with structural similarities to "4-hydroxy-N-(4-methoxybenzyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide" have been studied for their inhibitory activity against carbonic anhydrase (CA) isoenzymes, which are crucial for various physiological processes. For example, aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII have shown nanomolar inhibitory concentration, indicating potential therapeutic applications in treating diseases related to these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Protective Group in Organic Synthesis
The methoxybenzyl (or "PMB") group, a component of the compound , is a well-known protective group for carboxylic acids in organic synthesis. Studies on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters have highlighted the utility of the PMB group in protecting carboxylic acids, offering a strategy for selective deprotection in complex organic molecules (Yoo, Kim Hye, & Yong Kyu, 1990).
Anticancer Research
Derivatives of quinoline, including those with sulfonamide groups, have been synthesized and evaluated for their anticancer properties. These studies have identified compounds with potent cytotoxic activity against various cancer cell lines, suggesting the potential of quinoline derivatives in developing new anticancer agents. For example, phenylaminosulfanyl-1,4‐naphthoquinone derivatives have shown remarkable cytotoxic activity, with specific compounds inducing apoptosis and arresting the cell cycle in cancer cells (Ravichandiran et al., 2019).
Synthetic Methodologies
The compound's structural framework is relevant to synthetic chemistry, particularly in the synthesis of heterocyclic compounds. Research on synthetic methodologies, including the synthesis of quinazoline derivatives and the exploration of their pharmacological activities, demonstrates the compound's significance in medicinal chemistry. These methodologies provide insights into the design and synthesis of hybrid molecules with potential diuretic, antihypertensive, and anti-diabetic properties (Rahman et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6S/c1-32-17-10-7-15(8-11-17)14-25-23(28)16-9-12-19-20(13-16)26-24(29)22(21(19)27)33(30,31)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,28)(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGITDGRIPITPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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